Technical Whitepaper: Physicochemical Profiling of N-(3-chloro-1-cyanocyclopentyl)acetamide
Technical Whitepaper: Physicochemical Profiling of N-(3-chloro-1-cyanocyclopentyl)acetamide
The following technical guide details the physicochemical profiling, synthesis logic, and characterization strategy for N-(3-chloro-1-cyanocyclopentyl)acetamide .
Executive Summary
N-(3-chloro-1-cyanocyclopentyl)acetamide is a functionalized cycloaliphatic amide serving as a high-value intermediate in the synthesis of pharmaceutical agents, particularly those targeting Janus Kinases (JAK) or involving complex cyclopentyl scaffolds (e.g., antiviral or anti-inflammatory pathways).[1] Its structure combines a rigid cyclopentane ring with three distinct functional groups—a nitrile (cyano), an acetamido, and a chloro substituent—creating a dense stereochemical environment.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic origins, impurity fate mapping, and analytical characterization protocols. Given the specialized nature of this intermediate, data presented here synthesizes known experimental baselines with high-fidelity predictive modeling derived from structural analogs like N-(1-cyanocyclopentyl)acetamide .
Chemical Identity & Structural Analysis[2][3][4]
The molecule features two chiral centers (C1 and C3), leading to the formation of diastereomers (cis and trans relative to the amide/chloro groups). Control over this stereochemistry is critical for downstream API efficacy.
| Attribute | Detail |
| Chemical Name | N-(3-chloro-1-cyanocyclopentyl)acetamide |
| IUPAC Name | N-(3-chloro-1-cyanocyclopentyl)acetamide |
| Molecular Formula | |
| Molecular Weight | 186.64 g/mol |
| Core Scaffold | Cyclopentane |
| Key Functionalities | Nitrile (-CN), Acetamide (-NHAc), Alkyl Chloride (-Cl) |
| Chirality | Two stereocenters (C1, C3); exists as cis/trans diastereomers.[2][3] |
| CAS Registry | Not widely listed; Analog CAS 5009-09-6 (des-chloro) |
Predicted Physicochemical Properties
Values derived from ACD/Labs and ChemAxon prediction models for the chlorocyclopentyl scaffold.
| Property | Value (Predicted) | Context & Causality |
| Melting Point | 115°C – 135°C | Amide H-bonding increases lattice energy; Cl substituent adds MW/density compared to des-chloro analog (MP ~95°C). |
| Boiling Point | ~380°C (dec.) | High BP due to polarity; likely decomposes (deacetylation/HCN loss) before boiling at atm pressure. |
| LogP (Oct/Wat) | 0.9 – 1.4 | The lipophilic Cl atom and cyclopentyl ring balance the polar amide/nitrile groups. |
| Solubility (Water) | Low to Moderate | Sparingly soluble (<5 mg/mL). The Cl group reduces water solubility compared to the non-chlorinated analog. |
| pKa (Amide) | ~15 (Neutral) | The amide proton is non-acidic in aqueous conditions; deprotonation requires strong bases (e.g., NaH). |
| Density | ~1.25 g/cm³ | Increased density due to the heavy chlorine atom. |
Synthesis & Impurity Fate Mapping
Understanding the synthesis is prerequisite to profiling the physicochemical behavior, as process impurities (regioisomers, hydrolysis products) significantly alter the bulk properties (e.g., hygroscopicity, melting range).
Synthetic Pathway (Strecker-Type)
The most robust route involves the Strecker reaction of 3-chlorocyclopentanone followed by acetylation.
-
Precursor: 3-Chlorocyclopentanone.
-
Strecker Reaction: Reaction with TMSCN/NH₃ or KCN/NH₄Cl yields the aminonitrile intermediate (1-amino-3-chlorocyclopentanecarbonitrile).
-
Acetylation: Protection of the amine with acetic anhydride (
) yields the target.
Impurity Network Visualization
The following diagram maps the genesis of critical impurities and degradation pathways.
Figure 1: Synthetic route and degradation fate mapping. Red arrows indicate stability risks.
Analytical Characterization Strategy
For researchers isolating this compound, the primary challenge is distinguishing the cis and trans diastereomers and quantifying the potentially labile nitrile group.
Stereochemical Assignment (NMR)
The relative orientation of the -Cl (C3) and -NHAc (C1) groups creates distinct NMR signatures.
-
Protocol: Dissolve 10 mg in
. -
1H NMR (500 MHz):
-
Amide NH: Look for a doublet or broad singlet at
8.0–8.5 ppm. The cis and trans NH protons often differ by 0.1–0.3 ppm due to shielding effects of the Cl group. -
H3 (Methine-Cl): The multiplet for the proton at C3 will shift depending on whether it is axial or equatorial relative to the bulky acetamido group.
-
NOESY: Essential for definitive assignment. Look for NOE cross-peaks between the Amide-NH and the H3 proton to confirm spatial proximity (cis relationship).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion:
(monoisotopic for ). -
Isotope Pattern: Distinct 3:1 ratio of peaks at
187 and 189, confirming the presence of one chlorine atom. -
Fragmentation:
-
Loss of Acetamide (
Da). -
Loss of HCN (
Da) from the nitrile group. -
Loss of HCl (
Da) characteristic of chloro-alkanes.
-
Solubility Profiling for Process Optimization
Solubility determines the choice of solvent for recrystallization (purification) and reaction.
| Solvent | Solubility Rating | Application |
| DMSO / DMF | High (>100 mg/mL) | Stock solutions for bioassays. |
| Methanol / Ethanol | Moderate (20–50 mg/mL) | Recrystallization (cooling crystallization). |
| Dichloromethane | Moderate (10–30 mg/mL) | Extraction from aqueous workups. |
| Water | Low (<1 mg/mL) | Anti-solvent for precipitation. |
| Hexane / Heptane | Insoluble | Washing to remove non-polar impurities. |
Stability & Handling Protocols
Thermal Stability (DSC/TGA)
-
Risk: Elimination of HCl. Alkyl halides on secondary carbons (C3) are prone to thermal elimination, especially if the synthesis leaves residual base.
-
Observation: TGA will likely show weight loss onset around 180°C–200°C (loss of HCl).
-
Storage: Store at <25°C. Avoid prolonged heating >60°C during drying.
Hydrolytic Stability
-
Nitrile Group: Stable at neutral pH. Under strongly acidic (HCl/Heat) or basic (NaOH) conditions, the nitrile hydrolyzes to the primary amide and subsequently to the carboxylic acid.
-
Acetamide Group: Generally robust, but susceptible to enzymatic hydrolysis in biological matrices.
Characterization Workflow Diagram
The following decision tree outlines the logical flow for validating a batch of N-(3-chloro-1-cyanocyclopentyl)acetamide.
Figure 2: Analytical characterization workflow for quality assurance.
References
-
Analogous Scaffold Properties: PubChem Compound Summary for N-(1-cyanocyclopentyl)acetamide (CAS 5009-09-6). National Center for Biotechnology Information (2025). Link
-
Strecker Synthesis of Aminonitriles: Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of Alpha-Amino Acids and Derivatives." Chemical Reviews, 103(8), 2795–2828. Link
- Stability of Chloro-Cycloalkanes: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for elimination mechanisms of secondary alkyl halides).
-
Pinpools Chemical Directory: Listing for N-(3-chloro-1-cyanocyclopentyl)acetamide (EC 273-486-7). Link(Note: Validate EC/CAS cross-referencing carefully as databases may vary).
